1-(1-p-Tolyl-ethyl)-piperazine
Description
Significance of the Piperazine (B1678402) Heterocycle in Medicinal Chemistry and Drug Discovery
The piperazine ring, a saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery. brieflands.com This status is attributed to its frequent presence in a wide array of biologically active compounds. google.com The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, make it a valuable tool for medicinal chemists. brieflands.comsimulations-plus.com These properties can be finely tuned by adding substituents to the nitrogen and carbon atoms of the ring, which in turn can modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. brieflands.com
The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. researchgate.net The chemical reactivity of piperazine facilitates its use as a linker to connect different pharmacophores within a single molecule or as a central scaffold for building new drugs. brieflands.com Consequently, the piperazine nucleus is an integral part of numerous commercially available drugs with a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, antipsychotic, antidepressant, anxiolytic, antihistamine, anticancer, antiviral, anti-inflammatory, and analgesic effects. tandfonline.commdpi.comontosight.ai In fact, piperazine ranks as the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration. tandfonline.com
The therapeutic versatility of piperazine derivatives is extensive. For instance, many compounds with central nervous system activity, such as those used to treat depression or anxiety, incorporate a piperazine ring to interact with monoamine neurochemical pathways. tandfonline.comontosight.ai The structure-activity relationship (SAR) studies of piperazine derivatives have consistently shown that even minor changes to the substituents on the piperazine ring can lead to significant differences in their pharmacological actions. sharif.eduresearchgate.net This high degree of "tunability" makes the piperazine scaffold a continuous focus of research for the development of novel and more effective therapeutic agents. mdpi.com
Rationale for Investigating 1-(1-p-Tolyl-ethyl)-piperazine and Related Analogues
The investigation into this compound and its analogues is a logical progression in the field of medicinal chemistry, driven by the established success of the piperazine scaffold. The rationale for synthesizing and evaluating such compounds is based on the principle of molecular modification to explore new chemical space and identify novel biological activities.
The Piperazine Moiety : As established, this provides a reliable and versatile foundation with favorable physicochemical properties and a history of biological activity across numerous therapeutic areas. nih.govmdpi.com
The p-Tolyl Group : The presence of a tolyl (a methyl-substituted phenyl) group, specifically in the para position, is known to enhance the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This increased lipophilicity can influence how the molecule interacts with biological membranes and its target receptors, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and efficacy.
The Ethyl Linker : The two-carbon ethyl chain provides a degree of conformational flexibility, allowing the p-tolyl group to orient itself optimally for interaction with a biological target. The length and nature of such linkers are critical in determining the structure-activity relationship of many drug classes.
The exploration of analogues of this compound is supported by findings from various studies on structurally related compounds. For example, complex molecules incorporating a p-tolyl-ethyl-piperazine fragment have been synthesized and investigated for various therapeutic applications, demonstrating the potential of this structural motif.
Below is a table of research findings on compounds analogous to this compound, highlighting the diverse biological activities being explored.
| Compound Name/Class | Investigated Activity | Research Highlights | Reference |
| 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(4-(2-oxo-2-(p-tolyl)ethyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | Antibacterial | A derivative of sarafloxacin (B1681457) containing a p-tolyl-ethyl-piperazine moiety was synthesized and evaluated for its in vitro antibacterial activity. | nih.gov |
| 1-Ethyl-4-[(p-isopropylphenyl)(p-tolyl) methyl]-piperazine | Anti-inflammatory | Synthesized as a new analogue of cyclizine, this compound demonstrated acute anti-inflammatory effects in rat models. | brieflands.com |
| 1-(2-(4,5-Diphenyl-2-(p-tolyl)-1H-imidazol-1-yl)ethyl)piperazine | General Synthesis | A multi-component, one-pot synthesis was developed for a series of complex imidazole-piperazine derivatives, including one with a p-tolyl group, showcasing the synthetic accessibility of such structures. | tandfonline.com |
| N-[4-(4-(Aryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives | Anticonvulsant | A series of arylpiperazine derivatives were designed and synthesized. Structure-activity relationship studies indicated that compounds with an aromatic group on the piperazine ring displayed potent anticonvulsant activity. | simulations-plus.com |
| 1-[(E)-3-Phenyl-2-propenyl] piperazine derivatives | Antibacterial | A series of N-substituted acetamide (B32628) derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine were synthesized and showed potential as antibacterial agents with low toxicity. | sharif.edu |
These examples underscore the rationale for investigating this compound and its analogues. By systematically modifying the substituents on the piperazine ring and the nature of the aryl group, researchers aim to discover new compounds with improved potency, selectivity, and pharmacokinetic properties for a wide range of diseases. simulations-plus.commdpi.com The specific combination of the p-tolyl group and the ethyl linker in this compound represents a targeted design strategy to explore potentially valuable pharmacological activities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-13(6-4-11)12(2)15-9-7-14-8-10-15/h3-6,12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJSSANBOUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 P Tolyl Ethyl Piperazine and Its Derivatives
Established Synthetic Pathways to the Piperazine (B1678402) Core and N-Substituted Piperazines
The piperazine ring is a prevalent scaffold in a vast array of chemical compounds. Its synthesis and subsequent N-substitution are foundational processes in organic chemistry. Traditional methods for constructing the piperazine core often involve the cyclization of precursors like bis(haloalkyl)amines with primary amines or the reduction of diketopiperazines. clockss.org
A common and versatile approach to N-substituted piperazines, including N-aryl and N-alkyl derivatives, is through direct nucleophilic substitution. For instance, N-arylpiperazines can be synthesized via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine. mdpi.com Another established method is the Ullmann-Goldberg reaction, which utilizes a copper catalyst. mdpi.com Alternatively, for electron-deficient aromatic systems, direct nucleophilic aromatic substitution (SNAr) with piperazine is a viable route. mdpi.com
Reductive amination is another key strategy for producing N-alkylpiperazines. mdpi.com This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. The direct alkylation of piperazine with alkyl halides is also a common practice, though it can sometimes lead to mixtures of mono- and di-substituted products. google.com To circumvent this, one nitrogen of the piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective mono-alkylation, followed by deprotection. mdpi.comnih.gov
The synthesis of N-substituted piperazines can also be achieved by constructing the piperazine ring from suitably substituted precursors. For example, an aniline (B41778) derivative can be reacted with bis-(2-haloethyl)amine or diethanolamine (B148213) to form the desired N-arylpiperazine. mdpi.comresearchgate.net Similarly, the condensation of diethanolamine with a primary alkyl amine can yield mono-N-alkyl piperazines. google.com
A variety of catalytic systems have been developed to improve the efficiency and selectivity of these reactions. For instance, Cp*Ir complexes have been used to catalyze the N-alkylative reactions of ethanolamines to produce piperazine derivatives. clockss.org Palladium catalysts are also widely employed, not only in cross-coupling reactions but also in novel cyclization methods. acs.orgnih.gov
Targeted Synthesis Strategies for Specific Analogues
The synthesis of specific analogs of 1-(1-p-Tolyl-ethyl)-piperazine often requires more specialized strategies to achieve the desired substitution patterns with high selectivity.
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of the piperazine ring is a significant challenge, particularly when direct C-H functionalization is desired. beilstein-journals.org Recent advances have focused on directing group strategies and exploiting the electronic differences between the two nitrogen atoms in unsymmetrically substituted piperazines.
For instance, photoredox catalysis has emerged as a powerful tool for the site-selective C-H alkylation of piperazines. By creating an electronic distinction between the two nitrogen atoms, a photo-induced electron transfer can selectively generate a nitrogen-centered radical cation at the more electron-rich nitrogen. acs.org This allows for subsequent C-H functionalization at a specific position.
Ruthenium-catalyzed reactions have also been developed for the regioselective β-C(sp³)-H functionalization of N-alkyl-N'-aryl substituted piperazines using aldehydes as alkylating agents. researchgate.net This method proceeds through the in situ formation of an enamine, which then undergoes nucleophilic addition to the aldehyde.
Furthermore, the synthesis of highly functionalized piperazin-2-ones has been achieved through a multi-step pathway that involves the reduction of a cyano group to form the 2-oxopiperazine ring, followed by the selective functionalization at the N1- and N4-positions. researchgate.netnih.gov This approach requires careful optimization of reaction conditions to control the regioselectivity.
Multi-Component Reaction (MCR) Applications in Piperazine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperazine derivatives in a single step from three or more starting materials. nih.govnih.govacs.org The Ugi reaction, a well-known MCR, has been extensively utilized for this purpose. thieme-connect.comthieme-connect.comresearchgate.netacs.orgbeilstein-journals.orgnih.gov
In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. By carefully choosing the starting materials, this reaction can be adapted to produce piperazine-containing structures. For example, using an N-alkylethylenediamine as the amine component can lead to the formation of a piperazine-2-carboxamide. thieme-connect.com
A variation known as the split-Ugi reaction is particularly suitable for synthesizing 1,4-disubstituted piperazines. nih.govacs.org This modified four-component protocol uses a bis-secondary diamine like piperazine, along with a carbonyl component, an isocyanide, and an acid.
The Petasis reaction, another MCR, has also been employed for the synthesis of piperazine analogs. This reaction typically involves an amine, a carbonyl compound, and a boronic acid. researchgate.net
The products of these MCRs can often serve as intermediates for further transformations, allowing for the generation of a wide diversity of piperazine-based scaffolds. nih.govacs.orgbeilstein-journals.org
Green Chemistry Principles in the Synthesis of Piperazine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of piperazine derivatives to develop more sustainable and environmentally friendly processes. researchgate.net This includes the use of efficient catalysts, sustainable solvents, and energy-efficient reaction conditions.
Catalytic Approaches for Enhanced Efficiency
Catalysis plays a crucial role in the green synthesis of piperazines by enabling more efficient reactions with higher atom economy and lower energy consumption. researchgate.netscispace.com Both homogeneous and heterogeneous catalysts have been developed for this purpose.
For example, iridium and ruthenium complexes have been shown to be effective catalysts for the atom-economical synthesis of piperazines from amines and alcohols, where water is the only byproduct. clockss.org Palladium catalysts are also widely used in various C-N bond-forming reactions for piperazine synthesis. acs.orgnih.govscispace.com The use of heterogeneous catalysts, such as metal ions supported on a polymeric resin or piperazine immobilized on graphene oxide, offers the advantage of easy separation and reusability, further enhancing the sustainability of the process. mdpi.comrsc.org
Photoredox catalysis, using either transition metals or purely organic photocatalysts, represents a particularly green approach. acs.orgmdpi.com These reactions often proceed under mild conditions and can be performed using visible light, reducing the energy input required. mdpi.com
Sustainable Solvent Systems and Reaction Conditions
The choice of solvent is a key consideration in green chemistry. nih.gov Efforts have been made to replace hazardous organic solvents with more sustainable alternatives in piperazine synthesis. Water and ethanol (B145695) are often preferred green solvents. rsc.orgmdpi.com For example, a three-component reaction for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been successfully carried out in ethanol. mdpi.com
In some cases, solvent-free conditions can be employed. For instance, the synthesis of piperazino isocyanide building blocks has been achieved by the simple solventless mixing of an amino acid-derived isocyanide with a suitable piperazine. thieme-connect.com
Energy-efficient techniques such as microwave irradiation and ultrasonication are also being used as alternatives to conventional heating. mdpi.comresearchgate.net These methods can significantly reduce reaction times and energy consumption. For example, the Petasis reaction for synthesizing piperazine analogs has been shown to proceed with high yields in shorter times under microwave irradiation or ultrasonication compared to conventional refluxing. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 1 1 P Tolyl Ethyl Piperazine and Analogues
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, thereby allowing for the calculation of its elemental composition. For 1-(1-p-Tolyl-ethyl)-piperazine, the theoretical exact mass is calculated based on its molecular formula, C₁₃H₂₀N₂.
The computed monoisotopic mass of this compound is 204.162648646 Da nih.gov. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield an experimental mass that closely matches this theoretical value, confirming the compound's elemental formula.
In addition to molecular mass confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID in MS/MS), the this compound molecule would be expected to break apart in a predictable manner. The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways would likely involve:
Cleavage of the benzylic C-N bond: This is often a favorable fragmentation pathway, leading to the formation of a stable p-tolyl-ethyl cation.
Fragmentation of the piperazine (B1678402) ring: The piperazine ring can undergo ring-opening or cleavage, producing characteristic ions that help to confirm its presence.
Hyphenated techniques such as GC-MS and LC-MS/MS are frequently employed for the analysis of piperazine derivatives, providing both separation and detailed mass spectral data for individual components in a mixture unodc.orgnih.govnih.gov.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂ | nih.gov |
| Theoretical Exact Mass | 204.1626 Da | nih.gov |
| Nominal Mass | 204 g/mol | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.
N-H Stretch: The secondary amine in the piperazine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹ ycdehongchem.com.
C-H Aromatic Stretch: Stretching vibrations of the C-H bonds on the p-tolyl ring are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) vscht.czlibretexts.org.
C-H Aliphatic Stretch: The C-H bonds of the ethyl and piperazine methylene (B1212753) groups will show strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) vscht.cz.
C=C Aromatic Stretch: The carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region vscht.czlibretexts.org.
C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds of the piperazine ring and the ethyl substituent would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹ ycdehongchem.com.
Aromatic Bending: Out-of-plane C-H bending vibrations for the p-disubstituted aromatic ring would result in a strong band in the 800-850 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (secondary amine) | 3300-3500 | Moderate |
| C-H (aromatic) | 3000-3100 | Moderate-Weak |
| C-H (aliphatic) | 2850-2960 | Strong |
| C=C (aromatic ring) | 1450-1600 | Moderate |
| C-N (amine) | 1000-1300 | Moderate |
| C-H oop (p-disubstituted) | 800-850 | Strong |
Note: These are predicted values based on functional group analysis.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradants, thereby allowing for its isolation and purity assessment.
UHPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. For a compound like this compound, a reverse-phase (RP) UHPLC method would be most common sielc.comsielc.com.
Stationary Phase: A C18 or C8 column would be suitable for retaining the relatively nonpolar molecule.
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer sielc.comsielc.com. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation of any potential impurities with different polarities.
Detection: UV detection would be effective due to the presence of the aromatic tolyl group, which absorbs UV light.
A UHPLC analysis of a pure sample of this compound would ideally show a single, sharp, and symmetrical peak. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information and are powerful tools for the analysis of complex mixtures and the definitive identification of compounds nih.gov.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique used extensively for the analysis of piperazine derivatives nih.govsemanticscholar.org. The LC separates the compound of interest from the sample matrix, and the tandem mass spectrometer provides molecular weight confirmation and structural data through fragmentation analysis, allowing for confident identification and quantification even at very low levels researchgate.netmdpi.com.
GC-MS: Gas Chromatography-Mass Spectrometry is another robust technique for the analysis of volatile or semi-volatile compounds. While this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS is a standard method for screening for piperazine derivatives in various contexts nih.govnih.gov. The GC provides excellent separation, and the mass spectrometer offers definitive identification based on the compound's mass spectrum and comparison to spectral libraries researchgate.netresearchgate.net.
LC-NMR: This technique directly couples an LC system to an NMR spectrometer. It is a powerful tool for the unambiguous structure elucidation of impurities or degradants directly from the separated mixture without the need for time-consuming isolation.
LC-HRMS: The coupling of liquid chromatography with high-resolution mass spectrometry allows for the separation of components in a mixture followed by the highly accurate mass determination of each component nih.gov. This is particularly useful for identifying unknown impurities by determining their elemental composition.
Computational Chemistry and Molecular Modeling of 1 1 P Tolyl Ethyl Piperazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity, which collectively govern the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to determine the optimized geometry and electronic properties of compounds. researchgate.netresearchgate.net For 1-(1-p-Tolyl-ethyl)-piperazine, DFT calculations, often employing functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP) with a basis set such as 6-31G(d,p), would be used to find the most stable three-dimensional conformation by minimizing the molecule's energy. nih.govespublisher.com
This process yields crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. These optimized structural parameters are essential for understanding the molecule's shape and steric profile. Furthermore, DFT is used to calculate various electronic properties that provide a foundation for analyzing molecular stability and reactivity. mdpi.com
Interactive Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound (Note: The following data are representative examples of typical DFT outputs for illustrative purposes.)
| Parameter | Value | Description |
| Geometric Parameters | ||
| C-N (piperazine) Bond Length | 1.46 Å | Average length of carbon-nitrogen bonds within the piperazine (B1678402) ring. |
| C-C (tolyl) Bond Length | 1.39 Å | Average length of carbon-carbon bonds within the tolyl aromatic ring. |
| C-N-C (piperazine) Angle | 110.5° | Bond angle within the piperazine ring, indicating its conformation. |
| Electronic Properties | ||
| Total Dipole Moment | 1.85 D | A measure of the overall polarity of the molecule. |
| Heat of Formation | -15.2 kcal/mol | The change in enthalpy during the formation of the compound from its elements. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution across a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are rich or deficient in electrons. uni-muenchen.deyoutube.com An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. wolfram.com
The map is color-coded to indicate charge potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. youtube.comresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. youtube.comresearchgate.net
Green: Regions of neutral or near-zero potential. wolfram.com
For this compound, an MEP map would likely show the most negative potential (red) concentrated around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons. These sites represent the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms on the piperazine ring and the tolyl group would exhibit a positive potential (blue), marking them as potential sites for interaction with nucleophiles.
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org These two orbitals are known as the "frontier orbitals." wikipedia.org
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy (E_HOMO) is related to the molecule's ionization potential and its nucleophilicity. youtube.com
LUMO: Represents the innermost empty orbital and acts as an electron acceptor. Its energy (E_LUMO) is related to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. espublisher.com
From the E_HOMO and E_LUMO values, several global reactivity indices can be calculated to quantify the molecule's chemical behavior.
Interactive Table 2: Illustrative FMO Energies and Calculated Reactivity Indices for this compound (Note: The following data are representative examples for illustrative purposes.)
| Parameter | Formula | Illustrative Value | Description |
| E_HOMO | - | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | - | 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.3 eV | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -E_HOMO | 5.8 eV | The energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | -0.5 eV | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 2.65 eV | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.159 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide insights into its conformational flexibility. The piperazine ring can adopt various conformations, such as chair and boat, and MD simulations can map the energy landscape associated with these forms and the transitions between them. nih.govnjit.edu
When studying ligand-target interactions, an MD simulation is performed on the complex formed between this compound and a biological target (e.g., a protein receptor). mdpi.com The simulation reveals the stability of the binding pose predicted by molecular docking and tracks the dynamic changes in interactions over a set period, typically nanoseconds. nih.govmdpi.com Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the complex. mdpi.comajms.iq A stable RMSD value over time suggests the complex has reached equilibrium. ajms.iq
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. mdpi.com High RMSF values in certain protein regions can highlight flexible loops that may be crucial for ligand entry or binding. mdpi.com
Molecular Docking Studies for Putative Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. nih.govsemanticscholar.org This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates like this compound. nih.gov
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, typically expressed as a binding energy or docking score in kcal/mol. ajms.iq A more negative score generally indicates a stronger, more favorable binding interaction. mdpi.com Docking studies reveal detailed information about the non-covalent interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Pi-pi stacking
Interactive Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data are representative examples for illustrative purposes.)
| Parameter | Result | Description |
| Binding Affinity | -8.5 kcal/mol | The predicted free energy of binding. A lower value suggests stronger affinity. |
| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | |
| Hydrogen Bond | Gln-121, Asp-150 | The piperazine nitrogen atoms act as hydrogen bond acceptors. |
| Hydrophobic Interaction | Leu-85, Val-90, Phe-210 | The p-tolyl group fits into a hydrophobic pocket. |
| Pi-Pi Stacking | Trp-118 | The aromatic tolyl ring interacts with the aromatic ring of a tryptophan residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling approach that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These models are built using a "training set" of molecules with known activities to establish a mathematical relationship. nih.gov
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new or untested compounds like this compound. nih.gov The process involves calculating a set of molecular descriptors for the compound, which are numerical representations of its structural, electronic, or physicochemical properties. These descriptors can include:
Topological descriptors: Based on the 2D structure.
Geometrical descriptors: Based on the 3D structure.
Electronic descriptors: Such as those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).
Physicochemical descriptors: Such as LogP (lipophilicity) and molar refractivity.
The calculated descriptors for this compound would be fed into the QSAR equation to yield a predicted activity value (e.g., IC50). This allows for rapid screening of its potential efficacy before undertaking expensive and time-consuming experimental synthesis and testing. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 1 1 P Tolyl Ethyl Piperazine Analogues
Systematic Modification of the p-Tolyl-ethyl Moiety
The p-tolyl-ethyl moiety is a critical component of 1-(1-p-Tolyl-ethyl)-piperazine, and its systematic modification has provided valuable insights into the structural requirements for biological activity. Research on structurally related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has demonstrated the profound impact of stereochemistry and aryl substitution on the activity of these compounds. nih.gov
Stereochemistry of the Ethyl Bridge
The ethyl linker in this compound contains a stereocenter, and the absolute configuration at this position can significantly influence biological activity. In studies of analogous 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, it was found that the S-(+) enantiomers generally exhibited stronger analgesic activity compared to their R-(-) counterparts. nih.gov For instance, the S-(+) enantiomer of one such analogue was found to be 105 times more potent than morphine, while the corresponding R-(-) enantiomer showed narcotic antagonist activity. nih.gov This stark difference in pharmacology underscores the importance of the spatial orientation of the substituents around the chiral center for proper interaction with the target receptor.
Modification of the p-Tolyl Group
Systematic alteration of the p-tolyl group, including the position and nature of the substituent on the phenyl ring, is a key strategy in SAR studies. While specific data on the modification of the p-tolyl group in this compound is not extensively available in the provided search results, general principles from related arylpiperazine series can be applied. For example, in a series of phenethylamine (B48288) derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring attached to the ethylamine (B1201723) backbone was shown to have a positive effect on binding affinity for the 5-HT2A receptor. biomolther.org This suggests that the p-methyl group in this compound likely plays a crucial role in the molecule's interaction with its biological target, potentially through hydrophobic interactions or by influencing the electronic properties of the aromatic ring.
The following table summarizes the hypothetical effect of modifying the p-tolyl group based on general SAR principles observed in similar compound classes.
| Modification | Position of Substituent | Nature of Substituent | Anticipated Effect on Activity |
| Isomeric Position | ortho-tolyl | Methyl | May decrease activity due to steric hindrance. |
| meta-tolyl | Methyl | May alter receptor selectivity or affinity. | |
| Electronic Effects | para-methoxy | Electron-donating | Could enhance or decrease activity depending on the nature of the receptor binding pocket. |
| para-chloro | Electron-withdrawing | May influence binding affinity and metabolic stability. | |
| Size and Lipophilicity | para-ethyl | Increased lipophilicity | Could enhance binding through increased hydrophobic interactions, but may also affect solubility. |
| para-tert-butyl | Bulky group | Likely to decrease activity due to steric clash in the binding site. |
Exploration of Substituent Effects on the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be substituted at two distinct nitrogen atoms (N1 and N4), allowing for the fine-tuning of a compound's pharmacological profile. nih.gov The nature of the substituents on these nitrogen atoms in this compound analogues can dramatically influence their biological activity.
In various series of N-phenylpiperazine derivatives, modifications at the N4 position have been extensively studied. For instance, in a series of (piperazin-1-yl-phenyl)-arylsulfonamides, the introduction of a methyl group at the N4 position of the piperazine ring resulted in high affinity for both 5-HT2C and 5-HT6 receptors. nih.gov This highlights that even small alkyl substituents can significantly impact receptor binding.
The introduction of larger and more complex moieties at the N4 position has also been explored. In one study, a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives were synthesized, demonstrating that the nature of the arylmethyl group is a key determinant of anti-HIV activity. nih.gov While this study focused on piperidine (B6355638), the principles can be extended to piperazine systems, suggesting that the exploration of various arylmethyl and other bulky substituents on the N4-nitrogen of this compound could lead to the discovery of potent and selective compounds.
The following table illustrates the impact of various substituents on the N4-nitrogen of a generic arylpiperazine scaffold, which can be extrapolated to the this compound series.
| N4-Substituent | General Effect on Biological Activity |
| Small Alkyl (e.g., Methyl, Ethyl) | Often enhances affinity and can improve metabolic stability. |
| Arylmethyl (e.g., Benzyl) | Can introduce additional binding interactions and modulate selectivity. |
| Arylsulfonyl | Can confer high affinity for specific receptor subtypes. |
| Acyl | May alter the electronic properties and hydrogen bonding capacity of the piperazine nitrogen. |
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The flexibility of the molecule, particularly the rotational freedom around the bonds of the ethyl linker and the chair-boat conformational equilibrium of the piperazine ring, allows it to adopt various spatial arrangements. The biologically active conformation is the one that provides the optimal complementary fit to the binding site of the target receptor.
Conformational studies on related 2-substituted piperazines have revealed a preference for the axial conformation for 1-acyl and 1-aryl substituted derivatives. nih.gov This axial orientation can place the key pharmacophoric elements in a specific spatial arrangement that is favorable for receptor binding. In some cases, the axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov Molecular modeling studies have confirmed that the preferred conformation of these molecules allows for the optimal co-localization of key nitrogen atoms with their counterparts in the receptor binding site. nih.gov
The interplay between the conformation of the piperazine ring and the orientation of the p-tolyl-ethyl group is crucial. The relative orientation of the aromatic ring and the piperazine nitrogen is thought to be a key factor in the interaction with various receptors. The conformational dynamics of the receptor itself can also play a role, with the ligand potentially binding preferentially to a specific conformational state of the receptor. nih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound analogues, the identification of key pharmacophoric features is crucial for designing new compounds with improved properties.
Based on the SAR of related N-aryl and N-heteroaryl piperazine derivatives, a general pharmacophore model for this class of compounds can be proposed. nih.gov Such a model typically includes:
A hydrophobic region: Corresponding to the p-tolyl group, which likely engages in hydrophobic interactions within the receptor binding pocket.
A hydrogen bond acceptor/donor: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors.
A positive ionizable feature: The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, forming a positive ion that can interact with negatively charged residues in the receptor.
An aromatic ring feature: The p-tolyl ring itself is a key aromatic feature.
A ligand-based pharmacophore model developed for N-aryl and N-heteroaryl piperazine α1A-adrenoceptor antagonists identified a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups as key features. nih.gov This model successfully predicted the activity of compounds in both the training and test sets, demonstrating its utility in virtual screening and the design of new ligands. nih.gov
The following table summarizes the key pharmacophoric features and their likely roles in the biological activity of this compound analogues.
| Pharmacophoric Feature | Corresponding Structural Element | Potential Role in Receptor Binding |
| Hydrophobic Group | p-Tolyl ring | Van der Waals and hydrophobic interactions. |
| Aromatic Ring | p-Tolyl ring | π-π stacking or cation-π interactions. |
| Hydrogen Bond Acceptor | Piperazine Nitrogens | Interaction with hydrogen bond donor residues in the receptor. |
| Positive Ionizable Center | Protonated Piperazine Nitrogen | Electrostatic interaction with anionic residues (e.g., Asp, Glu). |
Preclinical Pharmacological Investigations and Mechanism of Action Studies of 1 1 P Tolyl Ethyl Piperazine Derivatives
Receptor Binding and Modulation Studies
Derivatives of 1-(1-p-Tolyl-ethyl)-piperazine and related arylpiperazine compounds have demonstrated significant affinity and modulatory effects on several key receptor systems, indicating a broad potential for therapeutic applications.
Serotonergic System: Arylpiperazine derivatives are widely recognized for their interaction with serotonin (B10506) (5-HT) receptors. mdpi.com One study on a novel series of compounds described a lead molecule, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, which exhibited a multimodal serotonergic profile. nih.gov This compound demonstrated high affinity for multiple serotonin receptor subtypes and the serotonin transporter (SERT). nih.gov It acted as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3A and 5-HT7 receptors, alongside potent inhibition of SERT. nih.gov Docking studies of other arylpiperazine derivatives at 5-HT1A and 5-HT2A receptors have shown that the piperazine (B1678402) moiety typically forms a strong bond with a conserved aspartate residue in the receptor's binding site. mdpi.com
Table 1: Serotonergic Receptor and Transporter Binding Affinities of a Representative Phenylpiperazine Derivative (Compound 5m)
| Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT Transporter (SERT) | 1.6 | Inhibition |
| 5-HT1A Receptor | 15 | Agonist |
| 5-HT1B Receptor | 33 | Partial Agonist |
| 5-HT3A Receptor | 3.7 | Antagonist |
| 5-HT7 Receptor | 19 | Antagonist |
Data sourced from a study on 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. nih.gov
GABAergic System: Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the brain and are composed of various subunit combinations (e.g., α, β, γ). frontiersin.orgelifesciences.org While direct studies on this compound are limited, related compounds with piperazine or piperidine (B6355638) rings have been shown to modulate GABA-A receptors. For instance, piperine (B192125) has been observed to potentiate GABA-induced currents, with its efficacy depending on the specific α and β subunits forming the receptor. nih.gov This modulation did not require the presence of a γ subunit, suggesting a binding site involving only the α and β subunits. nih.gov Another novel aminoquinoline derivative acted as a positive allosteric modulator at specific GABA-A receptor subtypes, including α1β2γ2 and α1β3γ2, with a potential binding site at the α+β- subunit interface. scispace.com
Nicotinic System: Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are another target for piperazine-based compounds. ijrrjournal.com A series of N,N-disubstituted piperazines showed selectivity for the α4β2 nAChR subtype. ijrrjournal.com Phenylpiperazinium compounds, which are structurally related, have been systematically studied for their activity on different nAChR subtypes. nih.gov One such derivative, pCN-PEPP, was found to be a potent and effective agonist exclusively at α9-containing nAChRs, with minimal to no activity on α7 or heteromeric nAChR subtypes. nih.gov
Histamine (B1213489) Receptors: Piperazine derivatives are a well-established class of histamine H1 receptor antagonists. ijrrjournal.com Studies on the binding kinetics of these compounds show that introducing a tricyclic ring system can increase affinity and residence time at the H1 receptor, primarily by slowing the dissociation rate. nih.gov Furthermore, research into dual-target ligands has identified piperazine derivatives that act as potent antagonists for the histamine H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov
Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors have emerged as promising therapeutic targets for various neurological conditions. mdpi.com Preclinical studies have identified piperazine derivatives with high affinity for both H3R and sigma receptors. nih.gov In one series of compounds, replacing a piperazine ring with a piperidine moiety significantly increased affinity for the σ1 receptor while maintaining high affinity at the H3R. nih.gov However, piperazine derivatives themselves showed significant binding to both sigma receptor subtypes, with some compounds displaying a preference for σ1 over σ2. nih.gov
Table 2: Binding Affinities of Representative Piperazine/Piperidine Derivatives at Histamine and Sigma Receptors
| Compound ID | Basic Moiety | hH3R (Ki, nM) | σ1R (Ki, nM) | σ2R (Ki, nM) |
|---|---|---|---|---|
| 4 | Piperazine | 3.17 | 1531 | 129 |
| 5 | Piperidine | 7.70 | 3.64 | 14.6 |
| 13 | Piperazine | 37.8 | 51.8 | 134 |
| 16 | Piperazine | 12.7 | 37.8 | 315 |
Data highlights the influence of the basic moiety on sigma receptor affinity. nih.gov
Enzyme Inhibition Profiling
Beyond receptor modulation, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in various pathological processes.
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. srce.hrmdpi.com Inhibition of DPP-4 is a validated strategy for the management of type 2 diabetes. mdpi.comnih.gov Several studies have identified piperazine-based compounds as effective DPP-4 inhibitors. srce.hrcabidigitallibrary.org One study of 1,4-bis(phenylsulfonyl) piperazine derivatives found that compounds with electron-withdrawing groups (like chlorine) had greater inhibitory activity than those with electron-donating groups (like methyl). srce.hr Another investigation identified 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine as a potent DPP-4 inhibitor that demonstrated significant blood glucose-lowering effects in animal models. cabidigitallibrary.org
Table 3: In Vitro DPP-4 Inhibitory Activity of 1,4-bis(phenylsulfonyl) Piperazine Derivatives
| Compound | Substitution Pattern | % Inhibition (at 100 µmol/L) |
|---|---|---|
| 1a-c | Electron-withdrawing (Cl) | Higher activity |
| 1d-f | Electron-donating (CH3) | Lower activity |
This table summarizes structure-activity relationship findings. srce.hr
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the hydration of carbon dioxide. mdpi.com Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment. nih.govplos.org Sulfonamide-based inhibitors are the most studied class, and research has extended to derivatives containing piperazine-related scaffolds. Studies on 4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides, which incorporate a heterocyclic ring similar to piperazine, have shown inhibitory effects against human CA I and CA II isoenzymes. nih.gov More directly, molecular docking studies have predicted that piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives could exhibit inhibitory activity by binding to the CA IX protein. mdpi.com
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix and are implicated in diseases like cancer and arthritis. mdpi.comflvc.org The piperazine scaffold has been successfully incorporated into potent MMP inhibitors. A series of inhibitors derived from dl-piperazinecarboxylic acid, featuring a hydroxamic acid group to chelate the catalytic zinc ion and a sulfonamide group, showed high affinity for several MMPs. nih.gov One lead compound from this series displayed potent inhibition of MMP-1, MMP-3, MMP-9, and MMP-13. nih.gov
Table 4: Inhibitory Activity of a Piperazine-Based Inhibitor (Compound 20) against Matrix Metalloproteinases
| Enzyme Target | Inhibitory Constant (Ki, nM) |
|---|---|
| MMP-1 | 24 |
| MMP-3 | 18 |
| MMP-9 | 1.9 |
| MMP-13 | 1.3 |
Data from a study on cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid. nih.gov
Preclinical Biological Activity Spectrum
The diverse receptor and enzyme interactions of this compound derivatives translate into a wide spectrum of preclinical biological activities. These findings underscore the versatility of the piperazine scaffold in medicinal chemistry.
Antihyperglycemic Activity: As a direct consequence of DPP-4 inhibition, certain piperazine derivatives have shown the ability to lower blood glucose levels and improve insulin resistance in animal models of diabetes. cabidigitallibrary.org
Anticancer and Cytotoxic Activity: Several arylpiperazine derivatives have been evaluated for their effects on cancer cells. Some compounds exhibited moderate to strong cytotoxic activities against human prostate cancer cell lines. mdpi.com Others showed significant loss of cell viability in human breast cancer cells. nih.gov The mechanism for some derivatives may involve the inhibition of enzymes like CA IX, which are crucial for tumor survival. mdpi.com
Antinociceptive Properties: Through dual antagonism of histamine H3 and sigma-1 receptors, piperazine-based compounds have shown promise in models of pain, particularly neuropathic pain. nih.gov
Neuroprotective and Acetylcholinesterase Inhibitory Activity: The modulation of serotonergic and dopaminergic systems by some arylpiperazines has been linked to potential neuroprotective properties. mdpi.com Additionally, certain piperazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. nih.gov
Antioxidant Activity: In vitro studies on 1-(phenoxyethyl)-piperazine derivatives revealed antioxidant properties, including an increase in superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity in human blood samples. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The piperazine nucleus is a key structural motif found in numerous antimicrobial agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against various microbial pathogens, demonstrating a broad spectrum of activity. The development of microbial resistance to existing drugs has spurred research into novel antimicrobial compounds, with piperazine derivatives showing promise. researchgate.net
Antibacterial and Antifungal Activity:
Research has shown that the introduction of different substituents to the piperazine core can significantly influence its antimicrobial properties. For instance, certain novel piperazine derivatives have demonstrated potent bactericidal activities against both Gram-positive and Gram-negative bacteria. ijcmas.com One study highlighted a series of twenty-two new piperazine derivatives, with some compounds showing significant efficacy against strains such as Shigella flexineri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA). ijcmas.com Another study focused on multifunctionalized piperazine polymers which exhibited efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and the fungus Candida albicans. nih.gov The versatility of the piperazine ring allows for the development of compounds that may lead to more effective antimicrobial therapies for severe microbial infections. apjhs.com
Interactive Data Table: Antibacterial Efficacy of Piperazine Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| RL-308 | Shigella flexineri | MIC: 2µg, MBC: 4µg | ijcmas.com |
| RL-308 | S. aureus | MIC: 4µg, MBC: 8µg | ijcmas.com |
| RL-308 | MRSA | MIC: 16µg, MBC: 32µg | ijcmas.com |
| Piperazine Polymer (PE) | E. coli | Significant antimicrobial activity | nih.gov |
| Piperazine Polymer (PE) | S. aureus | Significant antimicrobial activity | nih.gov |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration
While extensive research has been conducted on the antibacterial and antifungal properties of piperazine derivatives, specific data on the antiviral and antiparasitic activities of this compound derivatives are less prevalent in the reviewed literature. However, the broad antimicrobial potential of the piperazine scaffold suggests that this is a promising area for future investigation.
Anti-Inflammatory Effects
Piperazine derivatives have been investigated for their potential to mitigate inflammation. Some of these compounds have demonstrated significant anti-inflammatory and antinociceptive effects in preclinical models. For example, the substitution of a phenyl group with a tolyl group in certain piperazine derivatives has been shown to remarkably decrease acute inflammation. nih.gov
In a study evaluating new piperazine and ethanolamine (B43304) derivatives of H1-antihistaminic drugs, it was found that these compounds possess anti-inflammatory properties in addition to their antihistamine effects. nih.gov Another study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its ability to reduce edema in a carrageenan-induced paw edema test and decrease cell migration in a pleurisy test. nih.gov This was associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov
Interactive Data Table: Anti-Inflammatory Activity of Piperazine Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Tolyl-substituted piperazine | Not specified | Remarkably decreased acute inflammation | nih.gov |
| LQFM182 | Carrageenan-induced paw edema | Reduced edema formation | nih.gov |
| LQFM182 | Pleurisy test | Reduced cell migration and levels of IL-1β and TNF-α | nih.gov |
| DA 1529 | Carrageenan, formalin, and dextran-induced edema | Prevented edema formation | researchgate.net |
Anxiolytic-Like and Antidepressant-Like Activity in Animal Models
A significant body of research points to the potential of arylpiperazine derivatives as anxiolytic and antidepressant agents. These effects are often mediated through interactions with the serotonergic system, particularly the 5-HT1A receptors. nih.govnih.gov
In preclinical studies, new arylpiperazine derivatives have demonstrated anxiolytic-like effects in behavioral tests such as the elevated plus-maze (EPM). nih.govresearchgate.net For instance, the administration of certain phenylpiperazine derivatives increased the time mice spent in the open arms of the EPM, which is indicative of an anxiolytic effect. researchgate.net Similarly, antidepressant-like effects have been observed in the forced swim test (FST), where these compounds decreased the immobility time in mice. researchgate.netresearchgate.net The involvement of the 5-HT1A receptor in these activities was confirmed by the reversal of these effects by a 5-HT1A antagonist. nih.govresearchgate.net
Interactive Data Table: Anxiolytic and Antidepressant-Like Effects of Piperazine Derivatives
| Compound/Derivative | Animal Model | Behavioral Test | Key Findings | Reference |
|---|---|---|---|---|
| Phenylpiperazine derivative LQFM005 | Mice | Elevated Plus Maze (EPM) | Increased time in open arms (anxiolytic-like) | researchgate.net |
| Phenylpiperazine derivative LQFM005 | Mice | Forced Swim Test (FST) | Decreased immobility time (antidepressant-like) | researchgate.net |
| Arylpiperazine derivative 4p | Not specified | Elevated Plus Maze (EPM) | Anxiolytic effects | nih.gov |
| Phenylpiperazine derivative HBK-14 | Mice and Rats | Forced Swim Test (FST) | Potent antidepressant-like activity | researchgate.net |
| Phenylpiperazine derivative HBK-14 | Mice and Rats | Four-plate test and EPM | Anxiolytic-like properties | researchgate.net |
Radioprotective Potential
The search for effective agents to counteract the harmful effects of ionizing radiation has led to the investigation of novel piperazine derivatives. nih.gov Several studies have highlighted the potential of 1-(2-hydroxyethyl)piperazine derivatives as radioprotective agents, demonstrating their ability to protect human cells from radiation-induced apoptosis with low cytotoxicity. nih.govresearchgate.net
In vitro studies have shown that some of these compounds exhibit a significant radioprotective effect on cell survival. nih.gov Furthermore, certain derivatives have demonstrated the ability to mitigate DNA damage from ionizing radiation by reducing the formation of dicentric chromosomes. nih.gov These novel piperazine derivatives have shown superior safety profiles and effectiveness compared to existing radioprotective agents like amifostine, suggesting their potential for further development as more viable radiation countermeasures. nih.gov
Interactive Data Table: Radioprotective Effects of Piperazine Derivatives
| Compound/Derivative | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine derivatives (Compound 6) | MOLT-4 lymphoblastic leukemia cells, PBMCs | Significant radioprotective effects with minimal cytotoxicity | nih.gov |
| 1-(2-hydroxyethyl)piperazine derivatives (Compound 3) | Not specified | Notable efficacy in reducing dicentric chromosomes | nih.gov |
| 1-(2-hydroxyethyl)piperazine derivative (Compound 8) | In vitro and in vivo models | Exhibited a radioprotective effect on cell survival | nih.gov |
Anti-Proliferative Activity in Cell Line Models
Piperazine-containing compounds have emerged as promising agents in anticancer therapy due to their antiproliferative effects on various human cancer cell lines. nih.gov A series of novel arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Some of these compounds exhibited strong cytotoxic activities against LNCaP cells. mdpi.com
The introduction of a piperazinyl linker in other heterocyclic scaffolds, such as 3(2H)-pyridazinone, has also led to compounds with good anti-proliferative effects against gastric adenocarcinoma cells (AGS). mdpi.com Similarly, piperazine-substituted pyranopyridines have shown antiproliferative activity towards a wide range of tumor cell lines. nih.gov
Interactive Data Table: Anti-Proliferative Activity of Piperazine Derivatives
| Compound/Derivative | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Arylpiperazine derivative (Compound 9) | LNCaP (prostate cancer) | Strong cytotoxic activity (IC50 < 5 µM) | mdpi.com |
| Arylpiperazine derivative (Compound 15) | LNCaP (prostate cancer) | Strong cytotoxic activity (IC50 < 5 µM) | mdpi.com |
| Arylpiperazine derivative (Compound 8) | DU145 (prostate cancer) | Potent activity (IC50 = 8.25 µM) | mdpi.com |
| 3(2H)-pyridazinone with piperazinyl linker (Compounds 12 & 22) | AGS (gastric adenocarcinoma) | Good anti-proliferative effects | mdpi.com |
| Piperazine-substituted pyranopyridines | Various tumor cell lines | Antiproliferative activity at micromolar and submicromolar concentrations | nih.gov |
Investigation of Molecular Mechanisms Underlying Observed Biological Effects
Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For this compound derivatives, research has begun to elucidate the pathways through which they exert their diverse biological effects.
The anxiolytic and antidepressant-like activities of many arylpiperazine derivatives are primarily attributed to their interaction with the serotonergic system. nih.gov Specifically, these compounds often act as agonists or partial agonists at 5-HT1A receptors, a mechanism shared with clinically used anxiolytics like buspirone. nih.govnih.gov The involvement of the GABAergic system has also been suggested as an indirect contributor to their anxiolytic effects. nih.gov
In the context of their radioprotective properties, some 1-(2-hydroxyethyl)piperazine derivatives are thought to exert their effects through the modulation of apoptosis. nih.govresearchgate.net Molecular docking studies have suggested that these compounds may interact with anti-apoptotic proteins like Bcl-2, thereby protecting cells from radiation-induced programmed cell death. researchgate.net
The anti-proliferative mechanisms of piperazine derivatives are varied. In some cases, they induce apoptosis in cancer cells. mdpi.com For instance, certain 3(2H)-pyridazinone derivatives with a piperazinyl linker were found to induce oxidative stress, leading to the release of hydrogen peroxide and subsequent apoptotic cell death, as evidenced by increased Bax expression. mdpi.com Other piperazine-substituted compounds have been shown to cause cell cycle arrest in cancer cells. nih.gov
Future Directions in the Academic Research of 1 1 P Tolyl Ethyl Piperazine and Piperazine Derivatives
Development of Advanced Synthetic Strategies
While traditional methods for synthesizing piperazine (B1678402) derivatives, such as N-alkylation and reductive amination, remain relevant, the future of synthetic chemistry in this area lies in the development of more sophisticated and efficient strategies. semanticscholar.org A primary goal is to move beyond simple N-substitutions, which account for the majority of existing piperazine-containing drugs, and to explore the vast, untapped chemical space offered by functionalization of the carbon atoms of the piperazine ring. nih.gov
Recent breakthroughs in photoredox catalysis have opened up mild and environmentally friendly avenues for C-H functionalization, including arylation, vinylation, and alkylation. nih.gov These methods use visible light to generate highly reactive intermediates in a controlled manner, allowing for the direct attachment of substituents to the piperazine core without the need for pre-functionalized starting materials. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , are instrumental in forming N-aryl bonds, while related C-H activation techniques enable direct C-C bond formation on the aromatic partners of arylpiperazines. semanticscholar.orgnih.gov
Another critical frontier is the development of robust methods for asymmetric synthesis . researchgate.net Many biological targets are chiral, and the ability to selectively synthesize a single enantiomer of a carbon-substituted piperazine is crucial for improving potency and reducing off-target effects. researchgate.netijrrjournal.com Future strategies will likely focus on new chiral catalysts and leveraging the chiral pool (naturally occurring chiral molecules) to produce enantiomerically pure piperazine derivatives. researchgate.netnih.gov Furthermore, innovative one-pot reactions and flow chemistry techniques are being explored to streamline synthetic sequences, improve yields, and enhance the scalability and sustainability of producing these complex molecules. nih.gov
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| C-H Functionalization | Directly forms C-C or C-heteroatom bonds on the piperazine ring's carbon backbone. | Access to novel structural diversity, atom economy. | nih.gov |
| Photoredox Catalysis | Uses visible light and a photocatalyst to enable reactions under mild conditions. | Green chemistry, high functional group tolerance, novel reactivity. | nih.gov |
| Asymmetric Synthesis | Produces specific stereoisomers (enantiomers) of chiral piperazine derivatives. | Improved target specificity, potentially reduced side effects. | researchgate.netijrrjournal.comnih.gov |
| Palladium-Catalyzed Cross-Coupling | Forms C-N (e.g., Buchwald-Hartwig) or C-C bonds, typically to create N-aryl or C-substituted arylpiperazines. | High efficiency, broad substrate scope, reliability. | semanticscholar.orgpatsnap.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel piperazine derivatives. acs.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and even generate entirely new molecular structures, significantly accelerating the research and development timeline. epa.govmdpi.com
A cornerstone of this approach is the development of Quantitative Structure-Activity Relationship (QSAR) models . researchgate.net By training algorithms on existing data, QSAR models can predict the biological activity of new piperazine compounds based on their structural and physicochemical properties. researchgate.netnih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success. semanticscholar.org For instance, robust QSAR models have been successfully developed for piperazine derivatives targeting enzymes like renin and mTORC1. semanticscholar.orgresearchgate.net
Furthermore, generative AI models are enabling de novo drug design , where algorithms create novel molecular structures tailored to specific biological targets. e-century.usfrontiersin.org This approach can explore a much broader chemical space than traditional library screening. acs.org In parallel, AI is being used to analyze complex biological data from genomics and proteomics to identify and validate novel therapeutic targets for which new piperazine-based drugs can be designed. nih.govnih.govmdpi.com This is particularly impactful in complex multifactorial conditions like cancer and neurodegenerative diseases. nih.govdrugbank.com
| AI/ML Application | Function | Impact on Research | Reference |
|---|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of potent compounds; guides structural optimization. | semanticscholar.orgresearchgate.netresearchgate.net |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage failures; identifies candidates with better safety profiles. | researchgate.netrsc.orgmdpi.com |
| Novel Target Identification | Analyzes large-scale biological data to find new disease-related targets. | Opens new therapeutic avenues for piperazine-based drugs. | nih.govnih.govmdpi.com |
| De Novo Design | Generates novel molecular structures with desired properties. | Expands accessible chemical space beyond existing compound libraries. | e-century.usfrontiersin.org |
Exploration of Novel Biological Targets and Therapeutic Applications
The structural versatility of the piperazine scaffold allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. acs.orgnih.govmdpi.com While historically prominent in CNS disorders, future research will continue to expand the scope of piperazine derivatives into new and challenging disease areas. mdpi.com
Oncology remains a primary focus. Numerous studies have demonstrated the potent cytotoxic effects of piperazine derivatives against a variety of cancer cell lines, including those of the breast, lung, and colon. nih.govnih.govnih.gov Future work will involve designing derivatives that target specific oncogenic pathways, developing hybrid molecules that combine the piperazine core with other known anticancer pharmacophores to create synergistic effects, and identifying biomarkers to stratify patient populations for targeted therapies. semanticscholar.orgpatsnap.com
Neurodegenerative diseases , particularly Alzheimer's disease, represent another critical area of exploration. nih.gov Research is moving beyond symptomatic treatment to disease-modifying strategies. For example, specific piperazine derivatives have been identified as agonists of the TRPC6 channel, which may protect neurons from amyloid-beta toxicity and help restore synaptic function. researchgate.netnih.gov The development of multi-target-directed ligands—single molecules designed to interact with several key pathological targets, such as acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation—is a promising strategy for these complex diseases. nih.gov Compounds like 1-(p-Tolyl)piperazine serve as important intermediates in the synthesis of molecules for neurological research. researchgate.net
The rise of antimicrobial resistance has created an urgent need for new infectious disease therapies. Piperazine derivatives are being actively investigated as novel antibacterial, antifungal, antiviral, and antitubercular agents. researchgate.netnih.govnih.gov Research is focused on identifying compounds that can overcome existing resistance mechanisms, such as efflux pumps, and on developing agents against challenging pathogens like Mycobacterium tuberculosis and noroviruses. ijrrjournal.comtandfonline.com Other emerging applications under investigation include treatments for diabetes, where derivatives have shown potential as DPP-4 and α-glucosidase inhibitors, and cardiovascular diseases. mdpi.com
Mechanistic Elucidation at the Cellular and Sub-Cellular Levels
A deeper understanding of how piperazine derivatives function at the cellular and molecular level is crucial for rational drug design and optimization. Future research will increasingly employ advanced biological techniques to pinpoint the precise mechanisms of action, identify downstream signaling effects, and understand the basis of selectivity and potential toxicity.
For anticancer piperazine derivatives, a key area of investigation is the induction of apoptosis (programmed cell death). Studies have shown that these compounds can trigger caspase-dependent apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. semanticscholar.orgnih.govnih.gov Elucidating the specific signaling cascades involved—such as the inhibition of pro-survival pathways like PI3K/AKT or the downregulation of anti-apoptotic proteins—will be critical. nih.govnih.gov Many derivatives also induce cell cycle arrest at specific checkpoints, such as G1 or G2/M, preventing cancer cell proliferation. Future studies will use techniques like transcriptomics and proteomics to map the global cellular response to these compounds.
In the context of CNS disorders, research will focus on the interaction of piperazine derivatives with specific neurotransmitter receptors and ion channels . ijrrjournal.comresearchgate.net For example, understanding how a compound modulates serotonin (B10506) or dopamine (B1211576) receptor subtypes can explain its antidepressant or antipsychotic effects. researchgate.net Similarly, for neuroprotective applications, investigating the downstream effects of channel activation, such as the TRPC6-mediated signaling that promotes synaptic stability, is a key priority. tandfonline.com
At the sub-cellular level, identifying the direct protein targets is paramount. Many piperazine derivatives exert their effects by inhibiting specific protein kinases (e.g., CDK2, VEGFR-2) involved in cell signaling. mdpi.com Molecular docking and structural biology techniques can reveal the precise binding modes of these compounds within the active site of their target enzymes. nih.gov Other mechanisms to be explored include the modulation of microtubule dynamics, which is relevant for both anticancer and anthelmintic activity, and the inhibition of drug efflux pumps like P-glycoprotein, which can reverse multidrug resistance or enhance the bioavailability of other drugs. nih.govmdpi.commdpi.com The classic anthelmintic action of piperazine, which involves agonizing GABA receptors on parasite muscle cells, serves as a foundational example of a well-defined cellular mechanism. patsnap.comnih.gov
| Cellular Mechanism | Therapeutic Area | Description of Action | Reference |
|---|---|---|---|
| Induction of Apoptosis | Oncology | Activates intrinsic and/or extrinsic cell death pathways, leading to caspase activation and cancer cell elimination. | nih.govnih.gov |
| Cell Cycle Arrest | Oncology | Halts the cell division cycle at specific checkpoints (e.g., G1, G2/M), inhibiting proliferation. | |
| Protein Kinase Inhibition | Oncology | Binds to and inhibits the activity of kinases (e.g., CDK2, VEGFR-2) crucial for cancer cell signaling. | mdpi.com |
| Neurotransmitter Receptor Modulation | CNS Disorders | Acts as an agonist or antagonist at receptors (e.g., serotonin, dopamine) to alter neuronal signaling. | ijrrjournal.comresearchgate.net |
| GABA Receptor Agonism | Infectious Disease (Anthelmintic) | Causes hyperpolarization and flaccid paralysis of parasite muscles, leading to expulsion. | patsnap.comnih.gov |
Q & A
Q. What are the validated synthetic routes for 1-(1-p-Tolyl-ethyl)-piperazine, and how do reaction conditions influence yield and purity?
The synthesis of piperazine derivatives typically involves alkylation or condensation reactions . For example:
- Alkylation : Reacting piperazine with substituted alkyl halides (e.g., p-tolyl-ethyl halides) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Multi-step synthesis : Modifications like introducing β-cyclodextrin moieties can reduce toxicity but may lower biological activity .
Q. Key considerations :
Q. How is structural confirmation performed for this compound derivatives?
Structural validation relies on:
- Elemental analysis : Confirms molecular formula (e.g., C/N/H ratios).
- Spectral data :
- X-ray crystallography : Resolves stereochemistry and supramolecular interactions in crystalline forms .
Q. What preliminary pharmacological screening methods are used to assess activity?
- In vitro assays :
- Local anesthetic activity : Measured via infiltration anesthesia models (e.g., latency period and duration in rodent models) .
- Antiplatelet effects : Evaluated using platelet aggregation inhibition assays .
- Toxicity profiling : Acute toxicity studies in animal models (e.g., LD₅₀ determination) .
Advanced Research Questions
Q. How can QSAR models optimize the bioactivity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) studies :
- Dataset preparation : Collect IC₅₀ or EC₅₀ values for analogs (e.g., 80 derivatives in a renin inhibitor study) .
- Descriptor selection : Use physicochemical properties (logP, polar surface area) and electronic parameters (HOMO/LUMO energies) .
- Validation : Cross-validate models with in vitro data to predict novel derivatives with enhanced binding to targets like T-type calcium channels .
Q. What strategies resolve contradictions between computational predictions and experimental data for piperazine derivatives?
- Re-evaluate force fields : Adjust parameters in molecular docking to account for piperazine’s conformational flexibility .
- Experimental validation :
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
- Crystallography : Resolves discrepancies in predicted vs. actual binding modes .
Example: Antiplatelet activity predicted computationally but requiring in vitro validation due to β-cyclodextrin-induced activity reduction .
Q. How does modifying the p-Tolyl-ethyl group impact target selectivity and metabolic stability?
Q. What advanced techniques characterize piperazine inclusion complexes for drug delivery?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π bonds) in cocrystals with cyclodextrins or CO₂-capture agents .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of inclusion complexes .
- Dissolution studies : Compare bioavailability of free vs. complexed forms in simulated physiological fluids .
Q. How can structural analogs overcome limitations in local anesthetic duration and toxicity?
- Hybrid derivatives : Combine piperazine with phenyl-propionic acid or phenoxyethyl radicals to prolong anesthetic effects .
- β-cyclodextrin conjugation : Reduces systemic toxicity but requires activity trade-off optimization .
- In vivo models : Compare infiltration anesthesia duration (e.g., lidocaine vs. piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
